2-(2-bromo-4-ethylphenoxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
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Description
2-(2-bromo-4-ethylphenoxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18BrN3O4S2 and its molecular weight is 496.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Profile
Research on compounds with similar structural features, such as those involving bromo, ethyl, thiazol, and acetamide groups, has been directed towards synthesizing new chemical entities with potential antimicrobial properties. For instance, the synthesis of newer Schiff bases and thiazolidinone derivatives from esterification and further reactions has shown significant antibacterial and antifungal activities. These activities were characterized based on spectral studies, highlighting the importance of such compounds in developing novel antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Pharmacological Evaluation
Another area of interest is the pharmacological evaluation of derivatives for potential therapeutic applications. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide and its analogs were synthesized and evaluated as glutaminase inhibitors. These compounds were analyzed for their structure-activity relationship, revealing that some truncated analogs retained the potency of the original compound while offering improved solubility, indicating their potential in cancer therapy (Shukla et al., 2012).
Anticancer and Anti-inflammatory Activities
The synthesis of novel acetamide derivatives incorporating different substitutions has been explored for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Such studies involve multi-step synthesis, characterization through various spectral methods, and evaluation against standard drugs, showing promising activities due to specific substituents like bromo and nitro groups (Rani, Pal, Hegde, & Hashim, 2016).
Antioxidant Activity
Compounds derived from marine algae, containing bromophenol derivatives, have been identified for their potent radical scavenging activities. These compounds, showcasing structures similar to the one , have demonstrated significant antioxidant capacities, suggesting their applicability in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Properties
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O4S2/c1-2-13-3-8-17(16(20)11-13)27-12-18(24)22-14-4-6-15(7-5-14)29(25,26)23-19-21-9-10-28-19/h3-11H,2,12H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDFEFBQMRZZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.